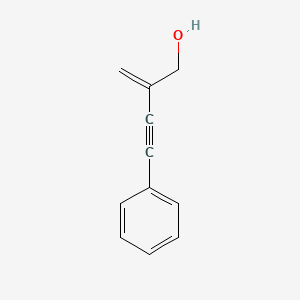
2-Methylidene-4-phenylbut-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidene-4-phenylbut-3-yn-1-ol is an organic compound with the molecular formula C11H10O It is characterized by the presence of a phenyl group attached to a butyn-1-ol backbone with a methylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-phenylbut-3-yn-1-ol can be achieved through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by the addition of a methylidene group. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylidene-4-phenylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
2-Methylidene-4-phenylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Methylidene-4-phenylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-butyn-2-ol: Similar structure but lacks the methylidene group.
2-Phenyl-3-butyn-2-ol: Similar structure but with different substituents.
4-phenylbut-3-yn-1-ol: Similar backbone but different functional groups .
Uniqueness
2-Methylidene-4-phenylbut-3-yn-1-ol is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and potential therapeutic uses .
Propriétés
Numéro CAS |
57951-69-6 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2-methylidene-4-phenylbut-3-yn-1-ol |
InChI |
InChI=1S/C11H10O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,12H,1,9H2 |
Clé InChI |
DMLZHPAUAMPTSU-UHFFFAOYSA-N |
SMILES canonique |
C=C(CO)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


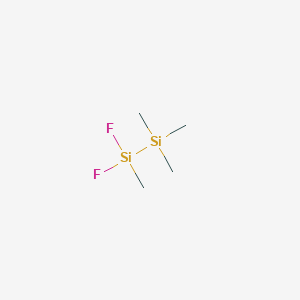
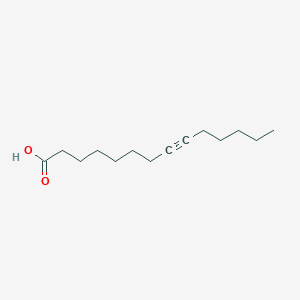
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
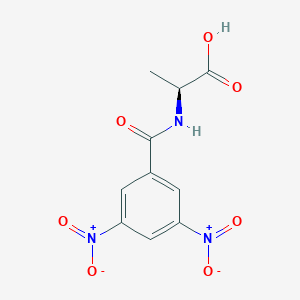
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
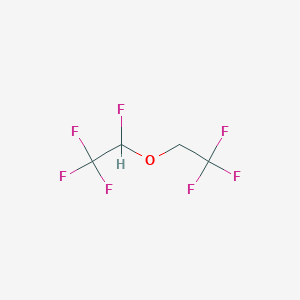
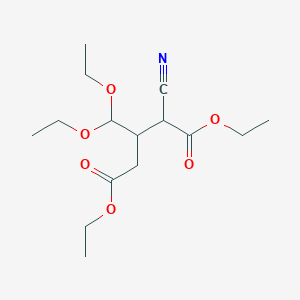
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
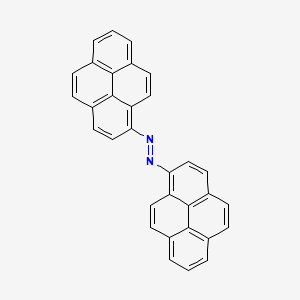
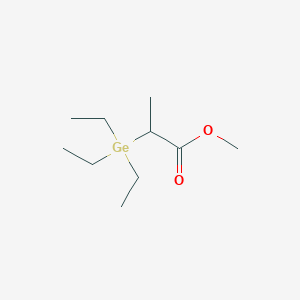
![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
